4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine
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Overview
Description
4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine is a bicyclic compound that belongs to the class of pyrimidoindolizines This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indolizine ring
Preparation Methods
The synthesis of 4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-5-hydroxy-6-aminopyrimidine with bromodimedone in the presence of sodium hydride in dimethylformamide (DMF). This reaction leads to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, sodium alkanoates, and thiourea, leading to the formation of corresponding amines, alkoxy, and thio derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less documented.
Cyclization Reactions: The compound can participate in cyclization reactions, forming more complex bicyclic or tricyclic structures.
Scientific Research Applications
4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound used .
Comparison with Similar Compounds
4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and the presence of substituents.
Pyrimido[4,5-b]quinolines: These compounds have a quinoline ring fused to a pyrimidine ring and exhibit different chemical reactivities and applications.
Tetrahydropyrimidobenzoxazines: These compounds have a benzoxazine ring fused to a pyrimidine ring and are used in different chemical and biological applications.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-8(12-6-13-10)5-7-3-1-2-4-14(7)9/h5-6H,1-4H2 |
InChI Key |
LKGWBQKUDJWJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CC3=C2C(=NC=N3)Cl)C1 |
Origin of Product |
United States |
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